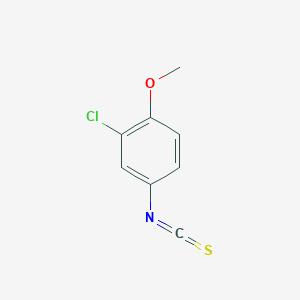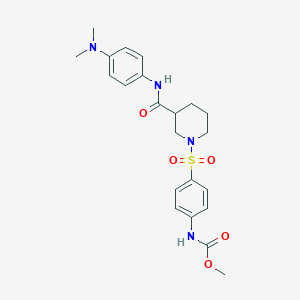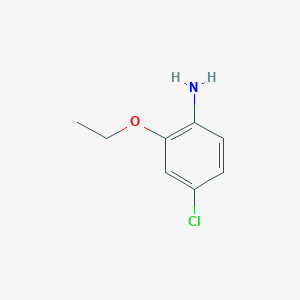
4-Chloro-2-ethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-2-ethoxyaniline” is a chemical compound with the CAS Number: 846039-94-9 . It has a molecular weight of 171.63 and its IUPAC name is this compound . It is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The InChI code for this compound is 1S/C8H10ClNO/c1-2-11-8-5-6 (9)3-4-7 (8)10/h3-5H,2,10H2,1H3 .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 171.63 .
Applications De Recherche Scientifique
Supramolecular Structure Analysis
Research into the crystal structures of various phenoxyanilines, including derivatives similar to 4-Chloro-2-ethoxyaniline, has shown that these compounds exhibit isostructural characteristics with their halogenated counterparts. The study by Dey and Desiraju (2004) highlights the supramolecular equivalence of ethynyl, chloro, bromo, and iodo groups, demonstrating conditional isomorphism among these compounds. This insight into the supramolecular structure of this compound derivatives aids in understanding their physical and chemical properties, which can be crucial for material science and pharmaceutical research (Dey & Desiraju, 2004).
Environmental Biodegradation
The aerobic degradation pathways of chlorinated anilines, closely related to this compound, have been studied to understand their environmental impact and biodegradability. Khan et al. (2013) reported the novel aerobic degradation pathway of 2-Chloro-4-Nitroaniline by Rhodococcus sp. strain MB-P1, demonstrating the microorganism's ability to use such compounds as the sole carbon, nitrogen, and energy source. This research provides valuable insights into the bioremediation potential for chlorinated anilines and related compounds, highlighting their environmental fate and degradation mechanisms (Khan, Pal, Vikram, & Cameotra, 2013).
Chemical Synthesis and Transformation
The reduction of nitroaromatics containing heterocycles and fluorine, including reactions involving compounds similar to this compound, has been explored under microwave irradiation. Spencer et al. (2008) investigated the transformation of 2-chloro-1-fluoro-4-nitrobenzene to derivatives including 3-chloro-4-ethoxyaniline. This study sheds light on the chemical synthesis and transformation processes for chloro-ethoxyaniline derivatives, providing a basis for synthesizing various organic compounds and pharmaceutical intermediates (Spencer, Rathnam, Patel, & Anjum, 2008).
Anaerobic Degradation Studies
Investigations into the anaerobic degradation of chlorinated nitroanilines by specific microbial strains offer insights into the potential for environmental detoxification of compounds related to this compound. The study conducted by Duc (2019) demonstrates how Geobacter sp. KT7 and Thauera aromatica KT9 can utilize these compounds as sole carbon and nitrogen sources under anaerobic conditions. Such research contributes to understanding the microbial degradation pathways and the potential for using these processes in environmental cleanup efforts (Duc, 2019).
Safety and Hazards
The safety information for 4-Chloro-2-ethoxyaniline indicates that it is potentially dangerous. The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-chloro-2-ethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJMJIHMADVVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
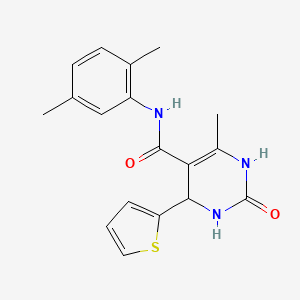
![N-(4-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2635396.png)

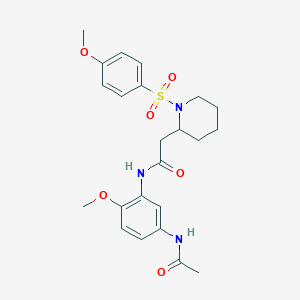
![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2635399.png)
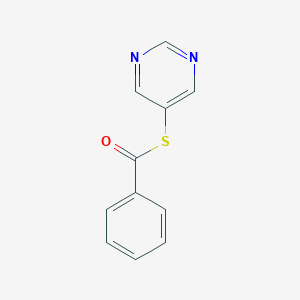
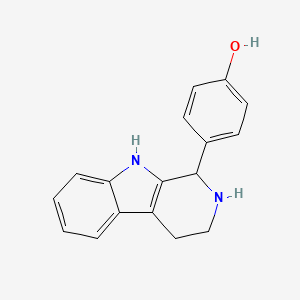
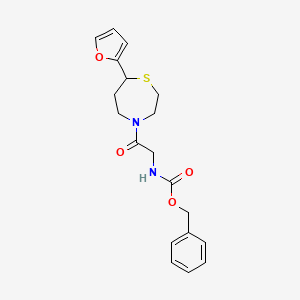
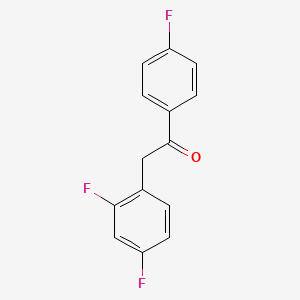
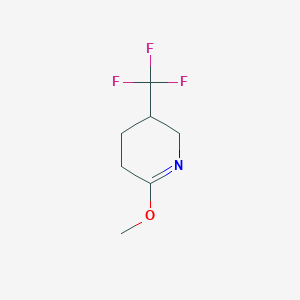
![Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-](/img/structure/B2635413.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2635414.png)
